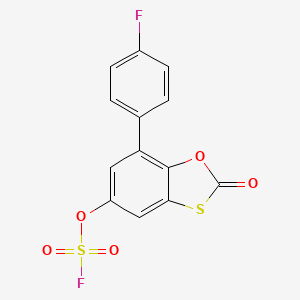

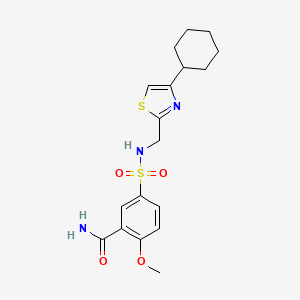

![molecular formula C22H26N2O3S B3012723 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide CAS No. 1005301-79-0](/img/structure/B3012723.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. QNZ has shown promising results in preclinical studies, making it a potential candidate for further research.

Applications De Recherche Scientifique

Neuroinflammatory Disease Treatment

This compound has been identified as a potential inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is implicated in various neurodegenerative diseases, and its inhibition could be a therapeutic strategy for conditions like Parkinson’s disease, Alzheimer’s disease, and Multiple sclerosis . By preventing the activation of microglia cells that produce proinflammatory factors, this compound could help in reducing neuroinflammation and neuronal cell death .

Organic Synthesis Catalyst

N-(Phenylsulfonyl)benzenesulfonamide (NPBSA): , a related compound, has been used as an organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . These imidazoles have pharmaceutical activities such as anti-allergic, anti-inflammatory, and anti-tumor properties . The use of NPBSA as a catalyst is noted for its mildness, efficiency, and environmental friendliness .

Antiviral Applications

Research has been conducted on the design and synthesis of new materials with significant antiviral applications towards COVID-19 using a similar compound . The compound’s structural flexibility allows for the creation of spirooxindole-based phenylsulfones, which could be used in the fight against viral infections .

Anti-Inflammatory Drug Development

Due to its role in inhibiting the NLRP3 inflammasome, this compound could be developed into anti-inflammatory drugs. The NLRP3 inflammasome is known to mediate the secretion of inflammatory mediators, and its inhibition could lead to the development of drugs that can treat chronic inflammatory diseases .

Neuroprotective Agent

The compound’s ability to modulate neuroinflammation makes it a candidate for neuroprotective agents. By reducing the production of neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS), it could protect neuronal cells from damage and death .

Pharmacological Probe for Inflammasome Study

As a potent NLRP3 inflammasome inhibitor, this compound can serve as a valuable pharmacological probe. It can be used in research to understand the inflammasome’s role in various diseases and to screen for other potential therapeutic agents .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit theNLRP3 inflammasome , a multiprotein complex that mediates the secretion of potent inflammatory mediators .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the known actions of similar compounds, it may interact with its target, the nlrp3 inflammasome, to inhibit its activation . This inhibition could prevent the secretion of proinflammatory factors such as IL-1β .

Biochemical Pathways

The compound likely affects the inflammatory response pathway . By inhibiting the NLRP3 inflammasome, it could prevent the secretion of IL-1β, a proinflammatory cytokine . This could reduce the production of other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6 , thereby mitigating inflammation and potentially contributing to neuronal cell protection .

Pharmacokinetics

Similar compounds have been found to exhibit low cytotoxicity , suggesting that they may be well-tolerated

Result of Action

The inhibition of the NLRP3 inflammasome by this compound could lead to a reduction in the production of proinflammatory factors . This could potentially mitigate inflammation and protect neuronal cells , which could be beneficial in the treatment of neuroinflammatory diseases .

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)23-19-14-13-17-10-7-15-24(21(17)16-19)28(26,27)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNBHSBWQWRKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

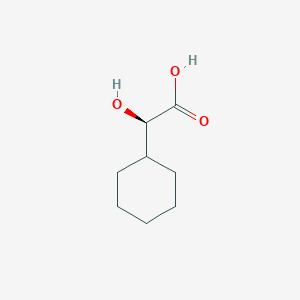

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)

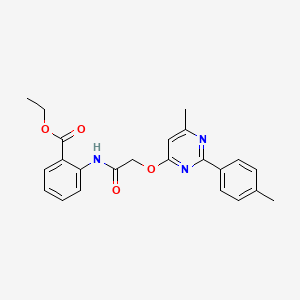

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

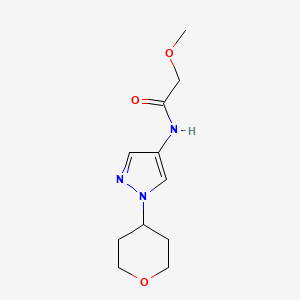

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)